molecular formula C18H25ClN2O B5371741 [4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride

[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride

Cat. No. B5371741
M. Wt: 320.9 g/mol
InChI Key: ZRMXGQUOOWOZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride, commonly known as DMBA, is a chemical compound that has been widely used in scientific research for its potential application in the study of cancer and other diseases. DMBA is a synthetic compound that belongs to the class of phenethylamines, which are known for their ability to interact with various receptors in the brain and other organs of the body.

Mechanism of Action

DMBA is believed to exert its effects by interacting with various receptors in the body, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). It has been shown to activate these receptors, leading to the induction of various genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
DMBA has been shown to induce a variety of biochemical and physiological effects in animal models. These include the induction of tumors in various organs, such as the mammary gland, skin, and lung. It has also been shown to alter the expression of various genes involved in cell growth and proliferation, as well as the immune response.

Advantages and Limitations for Lab Experiments

DMBA has several advantages as a research tool, including its ability to induce tumors in animal models that closely resemble human cancer. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, its use as a carcinogen also poses several limitations, such as the potential for toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on DMBA. One area of focus is the development of new animal models that more closely resemble human cancer, in order to better understand the mechanisms underlying tumor formation and progression. Another area of focus is the development of new drugs that can target the receptors activated by DMBA, in order to prevent or treat cancer and other diseases. Finally, there is a need for further research into the potential toxicity of DMBA and other carcinogens, in order to better understand the risks associated with their use in research.

Synthesis Methods

DMBA can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with 2-(4-methoxyphenyl)ethylamine in the presence of hydrochloric acid. The resulting product is then purified using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

DMBA has been extensively studied for its potential application in the study of cancer and other diseases. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. This has led to its use as a carcinogen in cancer research, particularly in the study of breast cancer.

properties

IUPAC Name

4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-20(2)17-8-4-16(5-9-17)14-19-13-12-15-6-10-18(21-3)11-7-15;/h4-11,19H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXGQUOOWOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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